molecular formula C21H12Cl2FN3O2S B328555 N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide

N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide

Cat. No.: B328555
M. Wt: 460.3 g/mol
InChI Key: KEJQCELEYRYBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, dichlorophenyl group, and fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichloroaniline with acetic anhydride to form 2,4-dichloro-N-acetylaniline . This intermediate is then reacted with 2-aminophenol to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its fluorobenzamide moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C21H12Cl2FN3O2S

Molecular Weight

460.3 g/mol

IUPAC Name

N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C21H12Cl2FN3O2S/c22-12-3-7-15(16(23)9-12)20-26-17-10-14(6-8-18(17)29-20)25-21(30)27-19(28)11-1-4-13(24)5-2-11/h1-10H,(H2,25,27,28,30)

InChI Key

KEJQCELEYRYBOA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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